molecular formula C17H25BrN2O4S B8153809 tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate

tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate

Cat. No.: B8153809
M. Wt: 433.4 g/mol
InChI Key: RGFMRQLFEHEUDR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a sulfonamide group attached to a brominated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Ester Group: This step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

    Bromination of the Phenyl Ring: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the brominated phenyl ring with N-methylsulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, resulting in debromination or desulfonation.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Debrominated or desulfonated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. It is used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs aiming to develop new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-methylphenylsulfonamido)piperidine-1-carboxylate
  • tert-Butyl 4-(4-chloro-N-methylphenylsulfonamido)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate is unique due to the presence of both a bromine atom and a sulfonamide group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)sulfonyl-methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-11-9-14(10-12-20)19(4)25(22,23)15-7-5-13(18)6-8-15/h5-8,14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFMRQLFEHEUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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